IBS008738

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IBS008738は、PDZ結合モチーフを持つ転写コアクチベーター(TAZ)の強力な活性化剤です。 この化合物はTAZを安定化し、リン酸化されていないTAZのレベルを増加させ、MyoDとミオゲニンプロモーターの結合を強化し、MyoD依存性遺伝子転写をアップレギュレートし、C2C12細胞でミオスタチンと競合します 。 この化合物は、さまざまなモデルにおいて筋形成を強化し、筋肉の修復を促進する可能性を示しています .

準備方法

IBS008738の合成経路には、ベンゾイルイミダゾール誘導体の使用が含まれます。 この化合物は、TAZを安定化し、リン酸化されていないTAZのレベルを増加させることによって合成されます 。 This compoundの工業生産方法は、入手可能な文献には明示的に記載されていませんが、この化合物は98.22%の純度で生産されていることは知られています .

化学反応の分析

IBS008738は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化される可能性がありますが、詳細な試薬や条件は提供されていません。

還元: 酸化と同様に、還元反応が起こる可能性がありますが、具体的な詳細は不明です。

これらの反応で使用される一般的な試薬と条件には、溶媒としてDMSOが含まれ、溶解度は50 mg/mLです 。これらの反応から生成される主要な生成物は、文献には明示的に記載されていません。

科学研究アプリケーション

This compoundは、次のような広範囲にわたる科学研究アプリケーションを持っています。

化学: TAZ活性化を含むさまざまな化学反応および研究における試薬として使用されます。

生物学: C2C12細胞で筋形成を強化し、筋肉損傷モデルで筋肉の修復を促進します.

科学的研究の応用

Applications in Muscle Biology

2.1 Promotion of Myogenesis

Research has demonstrated that IBS008738 significantly enhances muscle differentiation and regeneration. It has been shown to promote the transformation of muscle macrophages from the M1 pro-inflammatory phenotype to the M2 anti-inflammatory phenotype, thereby facilitating muscle repair processes. In experimental models, treatment with this compound has been associated with improved recovery from exercise-induced muscle damage, highlighting its potential as a therapeutic agent for muscle-related disorders .

2.2 Enhancing Protein Expression

Studies indicate that this compound increases the expression of myogenic regulatory factors and proteins essential for muscle development. This effect has been observed in C2C12 myoblasts, where treatment led to elevated levels of key myogenic markers, suggesting that this compound could be utilized to enhance muscle regeneration strategies in clinical settings .

Applications in Organoid Culture Systems

3.1 Enhancing 3D Cell Cultures

This compound has been utilized to improve cell proliferation in three-dimensional (3D) culture systems, particularly organoid cultures. The compound's ability to stabilize TAZ enhances the growth and viability of organoids derived from various tissues, including intestinal and skeletal muscle organoids. This application is particularly relevant for drug discovery and developmental biology studies where robust organoid models are required .

3.2 High-Throughput Screening

The incorporation of this compound into high-throughput screening (HTS) assays allows for the identification of compounds that promote cell growth under 3D conditions. By utilizing a chemical library alongside this compound, researchers can discover novel agents that facilitate organoid expansion and functionality, which is crucial for advancing regenerative medicine .

Therapeutic Potential

4.1 Musculoskeletal Disorders

Given its role in modulating the Hippo signaling pathway and promoting myogenesis, this compound presents a promising candidate for treating musculoskeletal disorders such as osteoporosis and sarcopenia. Its ability to enhance muscle regeneration and maintain bone health through TAZ activation could lead to novel therapeutic strategies targeting these conditions .

4.2 Inflammatory Muscle Diseases

The anti-inflammatory effects observed with this compound treatment suggest its potential use in inflammatory muscle diseases where macrophage polarization plays a critical role. By shifting macrophage populations towards a reparative phenotype, this compound could help mitigate tissue damage and promote healing .

Summary of Findings

The applications of this compound span multiple domains within biomedical research:

| Application Area | Description |

|---|---|

| Muscle Biology | Promotes myogenesis and enhances recovery from muscle damage; shifts macrophage phenotype towards M2. |

| Organoid Culture Systems | Improves cell proliferation in 3D cultures; facilitates drug discovery through enhanced organoid viability. |

| Therapeutic Potential | Potential use in treating musculoskeletal disorders and inflammatory conditions affecting muscles. |

作用機序

IBS008738は、TAZを安定化し、リン酸化されていないTAZのレベルを増加させることによってその効果を発揮します 。 これは、MyoDとミオゲニンプロモーターの結合を強化し、MyoD依存性遺伝子転写をアップレギュレートし、C2C12細胞でミオスタチンと競合します 。 関与する分子標的には、TAZ、MyoD、およびミオスタチンが含まれます .

類似の化合物との比較

This compoundに似た化合物には、以下が含まれます。

ケンフェロール: 細胞機能において異なる特性を持つ別のTAZ活性化剤です.

TM-25659: 異なる作用機序を持つTAZ活性化剤です.

エタクリジン: TAZ活性化特性で知られています.

IBS004735: C2C12細胞で筋形成を促進しますが、this compoundとは構造的に異なります.

This compoundは、TAZを安定化し、リン酸化されていないTAZのレベルを増加させる能力においてユニークであり、筋肉の修復および関連するアプリケーションにおいて大きな可能性を持つ強力な活性化剤です .

類似化合物との比較

Similar compounds to IBS008738 include:

Kaempferol: Another TAZ activator with distinct properties in cellular functions.

TM-25659: A TAZ activator with different mechanisms of action.

Ethacridine: Known for its TAZ activation properties.

IBS004735: Promotes myogenesis in C2C12 cells but is structurally different from this compound.

This compound is unique in its ability to stabilize TAZ and increase the level of unphosphorylated TAZ, making it a potent activator with significant potential in muscle repair and related applications .

生物活性

IBS008738 is a compound recognized for its role as a TAZ (transcriptional co-activator with PDZ-binding motif) activator , which has demonstrated significant biological activity in promoting myogenesis and muscle repair. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

TAZ Activation and Myogenesis

This compound functions primarily by stabilizing TAZ, leading to increased levels of unphosphorylated TAZ. This stabilization enhances the expression of myogenic factors, thereby promoting myoblast differentiation and fusion into mature muscle fibers. In studies utilizing C2C12 mouse myoblast cells, this compound has been shown to:

- Increase the expression of myogenic markers such as myogenin and MHC (myosin heavy chain) .

- Induce significant myofusion, which is critical for muscle development and repair .

Cytokine Regulation

Research indicates that this compound influences the mRNA expression levels of key cytokines involved in muscle inflammation and repair. Specifically, it has been observed to upregulate IL-6 and IL-10 in C2C12 cells when stimulated with calcium ionophores . This suggests a dual role in both promoting muscle growth and modulating inflammatory responses.

In Vitro Studies

In vitro studies have consistently demonstrated the efficacy of this compound in enhancing myogenesis:

Case Studies

A notable case study assessed the effects of this compound in a mouse model of sport-induced injury. The findings highlighted that treatment with this compound not only improved muscle repair but also inhibited muscle injury effectively . This reinforces the compound's potential as a therapeutic agent for muscle-related injuries.

Comparative Analysis with Other Compounds

To contextualize the effectiveness of this compound, it can be compared with other known TAZ activators:

特性

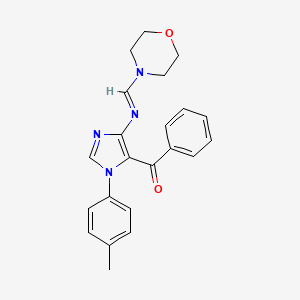

IUPAC Name |

[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-17-7-9-19(10-8-17)26-16-24-22(23-15-25-11-13-28-14-12-25)20(26)21(27)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDKLMTYEDPEMY-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)N=CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)/N=C/N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。